molecular formula C10H14ClNO2 B6256479 methyl (2R)-2-amino-2-phenylpropanoate hydrochloride CAS No. 191598-35-3

methyl (2R)-2-amino-2-phenylpropanoate hydrochloride

Cat. No.: B6256479
CAS No.: 191598-35-3
M. Wt: 215.67 g/mol
InChI Key: VBBAHSFGHQGGNJ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of phenylalanine, an essential amino acid, and is often used in the synthesis of various pharmaceuticals and biochemical studies. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride typically involves the esterification of (2R)-2-amino-2-phenylpropanoic acid. One common method is the reaction of (2R)-2-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can improve the efficiency of the esterification process and reduce the need for excess reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of peptides and proteins.

    Medicine: It is used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride: This compound has a cyclopropyl group instead of a phenyl group, which affects its reactivity and biological activity.

    Methyl (2R)-2-amino-2-(4-hydroxyphenyl)propanoate hydrochloride: The presence of a hydroxy group on the phenyl ring introduces additional sites for chemical modification and affects the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Properties

CAS No.

191598-35-3

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl (2R)-2-amino-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m1./s1

InChI Key

VBBAHSFGHQGGNJ-HNCPQSOCSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

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